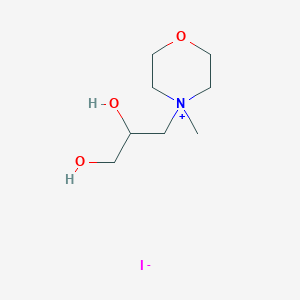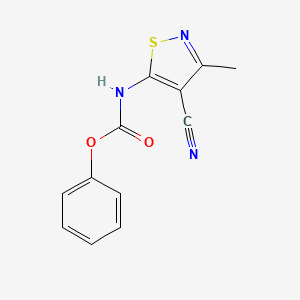
3-(4-Methylmorpholin-4-ium-4-yl)propane-1,2-diol;iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylmorpholin-4-ium-4-yl)propane-1,2-diol;iodide is a chemical compound with a molecular formula of C8H18INO3. It is known for its unique structure, which includes a morpholinium ring substituted with a methyl group and a propane-1,2-diol moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylmorpholin-4-ium-4-yl)propane-1,2-diol;iodide typically involves the reaction of 4-methylmorpholine with epichlorohydrin, followed by the addition of hydroiodic acid. The reaction conditions generally include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include water or ethanol.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient and scalable processes. These methods often include:
Continuous flow reactors: To ensure consistent product quality and yield.
Purification steps: Such as crystallization or distillation to obtain the pure compound.
化学反应分析
Types of Reactions
3-(4-Methylmorpholin-4-ium-4-yl)propane-1,2-diol;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including halides, amines, or thiols.
Major Products
The major products formed from these reactions include:
Oxides: Resulting from oxidation reactions.
Alcohols: From reduction reactions.
Substituted compounds: From substitution reactions.
科学研究应用
3-(4-Methylmorpholin-4-ium-4-yl)propane-1,2-diol;iodide is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: For studying enzyme interactions and cellular processes.
Medicine: In the development of pharmaceuticals and diagnostic agents.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Methylmorpholin-4-ium-4-yl)propane-1,2-diol;iodide involves its interaction with specific molecular targets and pathways. The compound can:
Bind to enzymes: Affecting their activity and function.
Interact with cellular membranes: Altering permeability and signaling pathways.
Modulate receptor activity: Influencing physiological responses.
相似化合物的比较
Similar Compounds
- 3-(4-Methylmorpholin-4-ium-4-yl)-1-phenyl-1-(2-thienyl)propan-1-ol;iodide
- 2-[3-(4-Methylmorpholin-4-ium-4-yl)propyl]isoquinolinium dibromide
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
Uniqueness
3-(4-Methylmorpholin-4-ium-4-yl)propane-1,2-diol;iodide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields.
属性
IUPAC Name |
3-(4-methylmorpholin-4-ium-4-yl)propane-1,2-diol;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO3.HI/c1-9(6-8(11)7-10)2-4-12-5-3-9;/h8,10-11H,2-7H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAVGJHQCTVHNU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CC(CO)O.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(3,4-diethoxyphenyl)ethyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5968083.png)
![6-Methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol](/img/structure/B5968090.png)
![N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)isonicotinamide](/img/structure/B5968101.png)
![5-[(2,4-dimethoxybenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B5968108.png)
![2-Tert-butyl-4-ethylimidazo[1,2-a]benzimidazole;hydrochloride](/img/structure/B5968111.png)
![(E)-N-[1-(1H-INDOL-3-YL)BUTYLIDENE]HYDROXYLAMINE](/img/structure/B5968124.png)
![Methyl 1-[2-hydroxy-3-[4-(morpholin-4-ylmethyl)phenoxy]propyl]piperidine-4-carboxylate](/img/structure/B5968129.png)
![methyl 1-[2-(3-chlorophenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B5968132.png)
![N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-2-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B5968144.png)
![N-(2-BENZYL-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL)METHANESULFONAMIDE](/img/structure/B5968150.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-[(4-methylphenyl)thio]propanamide](/img/structure/B5968168.png)
![N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5968173.png)
![Ethyl 2-[[2-[2-hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy]-5-methoxyphenyl]methyl-methylamino]acetate](/img/structure/B5968187.png)
